3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
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Overview
Description
3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a complex organic compound that features a unique combination of a piperazine ring, a cyclohexyl group, and a thiazepanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with piperazine to form 4-cyclohexylpiperazine. This intermediate is then reacted with a thiazepanone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application, but it often involves binding to active sites and altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylpiperazine-1-carbonyl derivatives: These compounds share the piperazine and cyclohexyl groups but differ in other structural elements.
Thiazepanone derivatives: Compounds with similar thiazepanone structures but different substituents.
Uniqueness
3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c20-15-6-11-22-12-14(17-15)16(21)19-9-7-18(8-10-19)13-4-2-1-3-5-13/h13-14H,1-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHJWHZMGUVKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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